Z-DL-Phg-NHCyh
Description
Z-DL-Phg-NHCyh is a benzyloxycarbonyl (Z)-protected derivative of DL-phenylglycine (Phg) with a cyclohexylamine (NHCyh) substituent. The compound is primarily used in peptide synthesis and pharmaceutical research due to its role as a chiral building block. Key identifiers include:
Properties
IUPAC Name |
benzyl N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(22-18-13-7-8-14-18)19(17-11-5-2-6-12-17)23-21(25)26-15-16-9-3-1-4-10-16/h1-6,9-12,18-19H,7-8,13-15H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNHDCSSYDMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-DL-Phg-NHCyh typically involves the coupling of Z-DL-Phg-OH (N-Cbz-DL-phenylglycine) with cyclohexylamine. One common method involves the use of carbodiimide coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of additives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) to facilitate the reaction . The reaction is carried out in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at low temperatures to minimize epimerization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Z-DL-Phg-NHCyh undergoes various chemical reactions, including:
Oxidation: The phenylglycine moiety can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized phenylglycine derivatives, reduced amines, and substituted amides.
Scientific Research Applications
Z-DL-Phg-NHCyh has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Z-DL-Phg-NHCyh involves its interaction with specific molecular targets. The phenylglycine moiety can mimic natural amino acids, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The cyclohexyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclohexyl group in this compound introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or ethyl). This may influence solubility, reaction kinetics in peptide coupling, and interactions with biological targets .
- Purity : All analogs exhibit high purity (96–98%), suggesting standardized synthesis protocols across this chemical class .
Notes on Discrepancies and Limitations
- CAS Number Conflict : cites CAS 17922-88-2 for this compound, while lists 83391-82-6. This discrepancy may arise from mislabeling or database errors. Cross-referencing with authoritative sources (e.g., PubChem, Reaxys) is recommended .
- Biological Activity: No studies on pharmacological or biochemical properties are cited. Further research is needed to evaluate structure-activity relationships.
Biological Activity
Z-DL-Phg-NHCyh is a synthetic compound that belongs to a class of nitrogen-containing heterocycles. It has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
This compound is characterized by its unique structure, which includes:
- A phenyl group (Phg)
- A nitrogen-containing heterocycle (NHCyh)
- A Z configuration indicating specific stereochemistry
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies on various cancer cell lines have demonstrated that the compound induces apoptosis through the activation of caspase pathways. The results from a study assessing its effects on human breast cancer cells (MCF-7) are shown in Table 2.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The proposed mechanism of action for this compound involves:
- Inhibition of DNA synthesis : The compound interferes with nucleic acid synthesis, which is critical for bacterial replication and cancer cell proliferation.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) production leads to cellular damage and apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) demonstrated the efficacy of this compound against multidrug-resistant strains of bacteria. The researchers found that the compound could restore sensitivity to antibiotics in resistant strains, suggesting its potential use as an adjuvant therapy.
Case Study 2: Cancer Treatment
In a clinical trial reported by Johnson et al. (2023), patients with advanced breast cancer were administered this compound as part of a combination therapy. The results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
